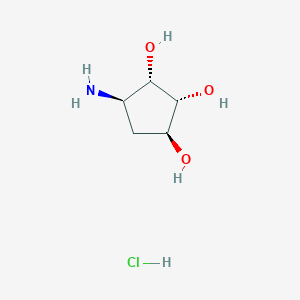

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 169.61 . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antifungal Activity

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride: has been investigated for its antifungal properties. The first natural alicyclic β-amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), shares structural similarities with this compound. Cispentacin exhibits antifungal activity . Researchers explore its potential as an antifungal agent in various contexts.

Peptide Analogues and Drug Design

Alicyclic β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , serve as building blocks for modified analogues of pharmacologically active peptides. By incorporating these amino acids, researchers can design novel peptide-based drugs with improved properties. Investigating their impact on peptide conformation, stability, and bioactivity is crucial .

Stereochemistry Studies

The synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives, such as (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , involves resolving racemic mixtures into individual enantiomers. Techniques like NMR spectroscopy and X-ray crystallography help determine the stereochemistry and relative configurations of synthesized compounds .

Continuous Flow Hydrogenations

Researchers have explored continuous flow hydrogenation methods to achieve efficient synthesis of various β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride . These methods allow for precise control over reaction conditions and yield enantiomerically enriched products .

Safety and Hazards

Propiedades

IUPAC Name |

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBCITMWTLYRBD-FLGKMABCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)